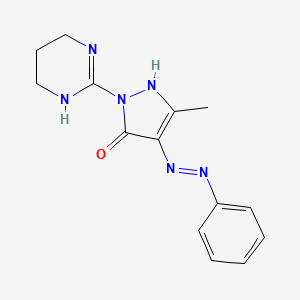
3-methyl-1-(1,4,5,6-tetrahydro-2-pyrimidinyl)-1H-pyrazole-4,5-dione 4-(N-phenylhydrazone)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-1-(1,4,5,6-tetrahydro-2-pyrimidinyl)-1H-pyrazole-4,5-dione 4-(N-phenylhydrazone) is a useful research compound. Its molecular formula is C14H16N6O and its molecular weight is 284.323. The purity is usually 95%.
BenchChem offers high-quality 3-methyl-1-(1,4,5,6-tetrahydro-2-pyrimidinyl)-1H-pyrazole-4,5-dione 4-(N-phenylhydrazone) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methyl-1-(1,4,5,6-tetrahydro-2-pyrimidinyl)-1H-pyrazole-4,5-dione 4-(N-phenylhydrazone) including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-Methyl-1-(1,4,5,6-tetrahydro-2-pyrimidinyl)-1H-pyrazole-4,5-dione 4-(N-phenylhydrazone) (CAS Number: 338402-59-8) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H16N6O
- Molecular Weight : 284.32 g/mol
- Structural Characteristics : The compound features a pyrazole ring fused with a tetrahydropyrimidine moiety, contributing to its biological activity.
Biological Activities
Research indicates that derivatives of pyrazoles exhibit a wide range of biological activities including:
-
Antimicrobial Activity :
- Pyrazole derivatives have shown significant antimicrobial effects against various pathogens. For instance, compounds similar to 3-methyl-1-(1,4,5,6-tetrahydro-2-pyrimidinyl)-1H-pyrazole have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli .
- A study evaluated the antimicrobial activity of synthesized pyrazole derivatives against fungal strains such as Candida species, showing promising results .
-
Antitumor Activity :
- Pyrazole derivatives are noted for their inhibitory effects on cancer cell lines. They have been reported to inhibit key enzymes involved in tumor growth and proliferation such as BRAF(V600E) and EGFR .
- In vitro studies have shown that certain pyrazole compounds induce apoptosis in cancer cells, highlighting their potential as anticancer agents .
- Anti-inflammatory Effects :
- Antioxidant Activity :
The biological activities of 3-methyl-1-(1,4,5,6-tetrahydro-2-pyrimidinyl)-1H-pyrazole are attributed to its ability to interact with specific molecular targets in cells. These interactions can lead to:
- Inhibition of enzyme activity associated with disease progression.
- Modulation of signaling pathways involved in inflammation and cancer cell survival.
Case Study 1: Antimicrobial Screening
A recent study synthesized a series of pyrazole derivatives and evaluated their antimicrobial activity using the well diffusion method. The results indicated that several compounds displayed significant inhibition zones against both Gram-positive and Gram-negative bacteria .
| Compound | Inhibition Zone (mm) | Target Organism |
|---|---|---|
| Compound A | 15 | S. aureus |
| Compound B | 18 | E. coli |
| Compound C | 12 | P. aeruginosa |
Case Study 2: Antitumor Activity
In vitro tests on cancer cell lines showed that certain pyrazole derivatives induced apoptosis through caspase activation pathways. For example, compound X was found to significantly reduce cell viability in breast cancer cells by inducing oxidative stress .
Scientific Research Applications
Biological Activities
Research has indicated that compounds similar to 3-methyl-1-(1,4,5,6-tetrahydro-2-pyrimidinyl)-1H-pyrazole-4,5-dione 4-(N-phenylhydrazone) exhibit various biological activities:
- Anticancer Activity : Studies have shown that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Anti-inflammatory Properties : The compound has been reported to possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators.
- Antimicrobial Effects : Some derivatives demonstrate significant antibacterial and antifungal activities against various pathogens.
Case Studies and Research Findings
A review of the literature reveals several key findings related to this compound:
- Anticancer Studies : A study published in Pharmaceutical Research highlighted the anticancer potential of pyrazole derivatives synthesized via multicomponent reactions (MCRs). The derivatives showed promising activity against breast and colon cancer cell lines .
- Anti-inflammatory Mechanisms : Research published in Molecules indicated that certain hydrazone derivatives exhibit potent anti-inflammatory effects by modulating the NF-kB signaling pathway .
- Antimicrobial Activity : A recent study evaluated various pyrazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that some compounds exhibited significant antimicrobial activity comparable to standard antibiotics .
Data Tables
Properties
IUPAC Name |
5-methyl-4-phenyldiazenyl-2-(1,4,5,6-tetrahydropyrimidin-2-yl)-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O/c1-10-12(18-17-11-6-3-2-4-7-11)13(21)20(19-10)14-15-8-5-9-16-14/h2-4,6-7,19H,5,8-9H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWHUUSTCIPCLO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=NCCCN2)N=NC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














